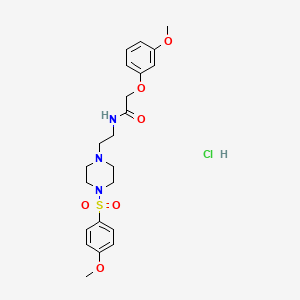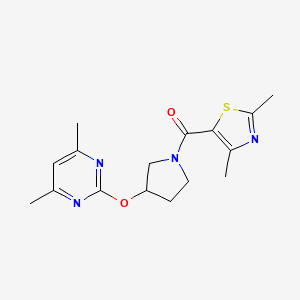
1-(naphthalen-1-ylmethyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(naphthalen-1-ylmethyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C23H31N3O2 and its molecular weight is 381.52. The purity is usually 95%.
BenchChem offers high-quality 1-(naphthalen-1-ylmethyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(naphthalen-1-ylmethyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conformational Adjustments and Self-Assembly
Research has shown that derivatives of urea and thiourea, including naphthalen-1-ylmethyl-urea compounds, exhibit conformational adjustments through carbon–nitrogen bond rotation, influenced by intramolecular hydrogen bonding. These adjustments play a crucial role in the self-assembly of these compounds, leading to the formation of homodimeric hydrogen-bonded synthons and anion-guided assemblies. For example, studies by Phukan and Baruah (2016) have illustrated how these conformational changes impact the self-assembly processes, highlighting the significance of the naphthyl group orientations and the anion-dependent heterosynthons in the assembly outcomes (Phukan & Baruah, 2016).
Molecular Interactions and Applications
Furthermore, the interaction of these urea derivatives with various substances, such as salts and other organic molecules, has been investigated to understand their structural characterizations and potential applications. For instance, Baruah and Brahma (2023) explored the assemblies of salts of urea and thiourea derivatives, revealing insights into the structural characterizations and photoluminescence properties of these assemblies (Baruah & Brahma, 2023). Such studies are crucial for developing applications in materials science and nanotechnology, where the self-assembly and photoluminescence properties of these compounds can be harnessed.
Synthesis and Reaction Mechanisms
The synthesis and reaction mechanisms of compounds related to "1-(naphthalen-1-ylmethyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea" have also been a subject of interest. Research by Mokhtary and Torabi (2017) demonstrated the efficiency of nano magnetite as a catalyst in the synthesis of related compounds, highlighting the advantages of clean methodologies and high yields in the synthesis process (Mokhtary & Torabi, 2017).
properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[[1-(oxan-4-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c27-23(25-17-20-6-3-5-19-4-1-2-7-22(19)20)24-16-18-8-12-26(13-9-18)21-10-14-28-15-11-21/h1-7,18,21H,8-17H2,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHUXAKXSJSTBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CC3=CC=CC=C32)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(naphthalen-1-ylmethyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-(2-phenoxyethyl)urea](/img/structure/B2758421.png)
![2-chloro-3-[4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]naphthalene-1,4-dione](/img/structure/B2758422.png)


![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2758427.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2758429.png)



![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-cyanophenyl)acetamide](/img/structure/B2758436.png)

![3-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2758438.png)
